Isopropyl 2-bromo-4-chloro-6-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-bromo-4-chloro-6-fluorobenzoate is a chemical compound with the molecular formula C₁₀H₉BrClFO₂ and a molecular weight of 295.53 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-bromo-4-chloro-6-fluorobenzoate typically involves the esterification of 2-bromo-4-chloro-6-fluorobenzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale esterification reactors, continuous monitoring of reaction parameters, and purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-bromo-4-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the ester group to carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoate esters.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Isopropyl 2-bromo-4-chloro-6-fluorobenzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Isopropyl 2-bromo-4-chloro-6-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms (bromine, chlorine, and fluorine) enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-bromo-4-chlorobenzoate
- Isopropyl 2-bromo-6-fluorobenzoate
- Isopropyl 4-chloro-6-fluorobenzoate
Uniqueness
Isopropyl 2-bromo-4-chloro-6-fluorobenzoate is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the benzene ring. This unique combination of halogens imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H9BrClFO2 |
---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
propan-2-yl 2-bromo-4-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C10H9BrClFO2/c1-5(2)15-10(14)9-7(11)3-6(12)4-8(9)13/h3-5H,1-2H3 |
InChI Key |
YDFHMAFLKZZWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=C1Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.